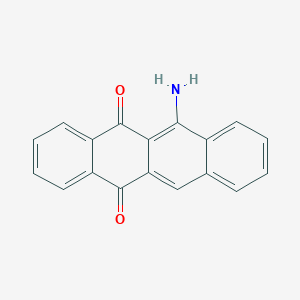
6-amino-5,12-tetracenedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-amino-5,12-tetracenedione, also known as Aminopterin, is a folic acid antagonist that has been widely used in scientific research since the 1940s. This compound is a potent inhibitor of dihydrofolate reductase, an enzyme that plays a crucial role in the synthesis of DNA and RNA. Aminopterin has been used to study the biochemical and physiological effects of folate deficiency and to investigate the mechanism of action of various anticancer drugs.
Mécanisme D'action
6-amino-5,12-tetracenedione acts as a competitive inhibitor of dihydrofolate reductase, an enzyme that converts dihydrofolate to tetrahydrofolate, which is required for the synthesis of DNA and RNA. By inhibiting dihydrofolate reductase, 6-amino-5,12-tetracenedione blocks the synthesis of these important biomolecules, leading to cell death.
Biochemical and Physiological Effects:
6-amino-5,12-tetracenedione has been shown to have a wide range of biochemical and physiological effects. It can cause folate deficiency, which can lead to anemia, leukopenia, and thrombocytopenia. 6-amino-5,12-tetracenedione can also affect the metabolism of amino acids and nucleotides, leading to altered protein and nucleic acid synthesis. In addition, 6-amino-5,12-tetracenedione has been shown to have immunosuppressive effects, which can be beneficial in certain autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
6-amino-5,12-tetracenedione has several advantages for lab experiments. It is a potent inhibitor of dihydrofolate reductase, making it a useful tool for studying the effects of folate deficiency on various biological processes. 6-amino-5,12-tetracenedione is also relatively easy to synthesize and purify, making it readily available for use in research. However, 6-amino-5,12-tetracenedione has some limitations. It can be toxic to cells at high concentrations, making it difficult to use in certain experiments. In addition, 6-amino-5,12-tetracenedione can have off-target effects on other enzymes, leading to unintended consequences.
Orientations Futures
There are several future directions for research on 6-amino-5,12-tetracenedione. One area of interest is the development of new anticancer drugs that target dihydrofolate reductase. 6-amino-5,12-tetracenedione has been used as a model compound for these studies, and new drugs based on its structure have been developed. Another area of interest is the development of new methods for synthesizing 6-amino-5,12-tetracenedione and related compounds. Improved synthesis methods could make these compounds more readily available for use in research. Finally, there is interest in studying the effects of 6-amino-5,12-tetracenedione on other biological processes, such as cell signaling and metabolism. These studies could provide new insights into the role of folate in various biological processes.
Méthodes De Synthèse
6-amino-5,12-tetracenedione can be synthesized by the condensation of 2,4-diamino-6-hydroxypyrimidine with 4-aminobenzoic acid, followed by oxidation with potassium permanganate. The resulting compound can be purified by recrystallization and characterized by various spectroscopic techniques.
Applications De Recherche Scientifique
6-amino-5,12-tetracenedione has been widely used in scientific research to study the effects of folate deficiency on various biological processes. It has been used to investigate the role of folate in DNA and RNA synthesis, as well as in the metabolism of amino acids and nucleotides. 6-amino-5,12-tetracenedione has also been used to study the mechanism of action of various anticancer drugs, such as methotrexate and 5-fluorouracil.
Propriétés
IUPAC Name |
6-aminotetracene-5,12-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO2/c19-16-11-6-2-1-5-10(11)9-14-15(16)18(21)13-8-4-3-7-12(13)17(14)20/h1-9H,19H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARCGDKBWDRCPJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C(=C2N)C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-benzodioxol-5-ylmethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5223339.png)
![4-{3-[1-(dibenzo[b,d]furan-4-ylmethyl)-4-piperidinyl]propanoyl}morpholine](/img/structure/B5223353.png)
![2-[(1-ethyl-1H-indol-3-yl)thio]-N-(3-isoxazolylmethyl)acetamide](/img/structure/B5223360.png)
![(3aS*,6aR*)-5-(1,4-dithiepan-6-yl)-3-[3-(4-methoxyphenyl)propyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5223366.png)
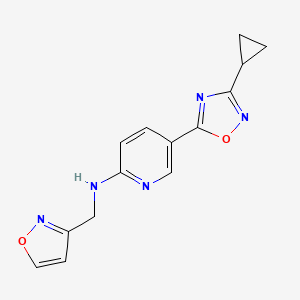
![ethyl 1-[(2-amino-5-pyrimidinyl)methyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5223369.png)
![{4-(2-phenoxyethyl)-1-[(phenylthio)acetyl]-4-piperidinyl}methanol](/img/structure/B5223377.png)
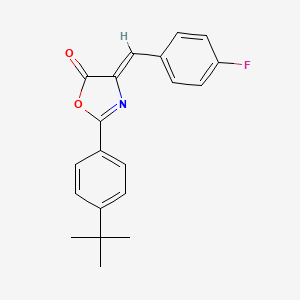
![N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)-3-nitrobenzamide](/img/structure/B5223397.png)
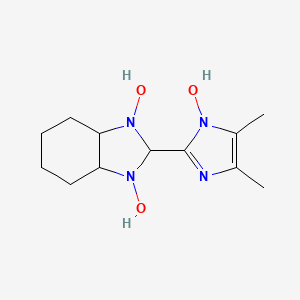
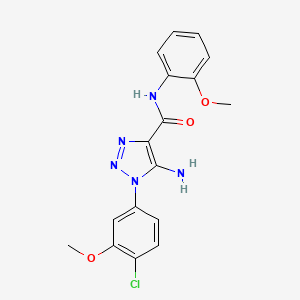

![2-{[1-(1-adamantyl)ethyl]amino}-1-(4-nitrophenyl)ethanol](/img/structure/B5223430.png)
![5-chloro-N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-(ethylthio)-4-pyrimidinecarboxamide](/img/structure/B5223441.png)